molecular formula C17H16O7 B191230 Evernic acid CAS No. 537-09-7

Evernic acid

Cat. No. B191230
CAS RN: 537-09-7
M. Wt: 332.3 g/mol
InChI Key: GODLCSLPZIBRMG-UHFFFAOYSA-N
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Description

Evernic acid is an organic compound with the molecular formula C17H16O7 . It was first isolated from the lichen Usnea longissima . Evernic acid is soluble in hot alcohol and poorly soluble in water . It is produced by the lichens Ramalina, Evernia, and Hypogymnia .


Chemical Reactions Analysis

The crystalline structure of Evernic acid revealed two crystallographically and conformationally distinct anions, along with two monovalent sodium atoms . The thermal fragmentation pathways of Evernic acid were compared with mass fragmentation .


Physical And Chemical Properties Analysis

Evernic acid has a molar mass of 332.308 g·mol−1 . It is soluble in hot alcohol and poorly soluble in water . More detailed physical and chemical properties are not available in the retrieved papers.

Scientific Research Applications

Antioxidative Capacity and Molecular Interactions

  • Antioxidative Properties : Evernic acid has been studied for its antioxidant activity. It shows interactions with free radical species, indicating its potential as an antioxidant in polar environments (Dorovic et al., 2019).
  • Molecular Docking Studies : Molecular docking studies suggest that evernic acid may inhibit Human tyrosine-DNA phosphodiesterase (TDP1), highlighting its potential in molecular biology research (Dorovic et al., 2019).

Antiproliferative and Wound Healing Effects

  • Cell Proliferation : Research on different lichen compounds, including evernic acid, has investigated their effects on cell proliferation and wound healing. Evernic acid displayed low toxicity and no significant effect on wound closure in HaCaT monolayers (Burlando et al., 2009).

Neuroprotective and Antioxidant Effects

  • Cytoprotective Properties : Evernic acid shows protective effects against oxidative stress-mediated cytotoxicity in central nervous system-like cells. This suggests its potential as an antioxidant in therapy for oxidative stress-related diseases, including neurodegenerative disorders (Fernández-Moriano et al., 2017).

Antifungal Activity

  • Activity Against Plant Pathogens : Evernic acid has been observed to inhibit the growth of various plant pathogenic fungi, indicating its potential use as an antifungal agent (Halama & Van Haluwin, 2004).

Anticancer Potential

  • Breast Cancer Cell Lines : A study on human breast cancer MCF-7 and MDA-MB-453 cell lines revealed that evernic acid suppresses cell proliferation and migration, suggesting its potential in breast cancer treatment. Its anticancer effect appears to be exerted via inhibition of Thioredoxin reductase 1 (TrxR1) enzyme activity (Kalın et al., 2023).

Biological Activities and Ecological Applications

  • Multiple Biological Activities : Evernic acid, along with other lichen metabolites, has demonstrated various biological activities including antimicrobial, antiviral, antiprotozoal, and anti-inflammatory effects. It also exhibits ecological effects such as antiherbivore and anti-insect properties (Ingolfsdottir, 2002).

Anticancer and Neuroprotective Properties

  • Neuroprotective and Antitumor Activity : Lichen-derived compounds, including evernic acid, have shown significant cytotoxicity against glioblastoma multiforme (GBM) cells and the ability to cross the blood-brain barrier, positioning them as potential treatments for central nervous system diseases (Studzińska-Sroka et al., 2021).

Photosynthetic Activity and Chloroplast Structure

  • Effect on Spinach Chloroplasts : Evernic acid has been shown to impact the structure of spinach chloroplasts, affecting chlorophyll content and various chloroplast parameters. This suggests a potential role in photosynthesis research (Rapsch & Ascaso, 1985).

Antimicrobial and Antibacterial Activities

  • Inhibition of Bacterial Communication : Evernic acid has been studied as a potential quorum sensing inhibitor against Pseudomonas aeruginosa, which can be significant in treating infections, especially in Cystic Fibrosis (Gökalsın & Sesal, 2016).
  • Hemiparasitic Action on Plants : The compound has also been observed to penetrate into xylem vessels of phytophores like Betula pendula, suggesting its involvement in plant-lichen interactions (Monsó et al., 1993).

Antiplasmodial and Antibacterial Potential

  • Potential Against Malaria and Bacteria : Lichen metabolites, including evernic acid, have been evaluated for their antiplasmodial activity against liver stage parasites of Plasmodium, with implications in malaria prophylaxis. Their activity against various pathogens also suggests potential as antibacterial agents (Lauinger et al., 2013).

Antifungal and Anti-Biofilm Activities

  • Candida Albicans Biofilms : Evernic acid has been identified for its anti-biofilm activity against Candida albicans, indicating its potential in treating fungal infections (Girardot et al., 2021).

Safety And Hazards

According to the safety data sheet, Evernic acid should be handled in a well-ventilated place. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves . In case of accidental release, avoid dust formation and ensure adequate ventilation .

properties

IUPAC Name

2-hydroxy-4-(2-hydroxy-4-methoxy-6-methylbenzoyl)oxy-6-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O7/c1-8-5-11(7-12(18)14(8)16(20)21)24-17(22)15-9(2)4-10(23-3)6-13(15)19/h4-7,18-19H,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GODLCSLPZIBRMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C(=O)OC2=CC(=C(C(=C2)C)C(=O)O)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20201956
Record name Evernic acid
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URL https://comptox.epa.gov/dashboard/DTXSID20201956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Evernic acid

CAS RN

537-09-7
Record name Evernic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=537-09-7
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Record name Evernic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Evernic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81164
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Record name Evernic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(4-methoxy-6-methylsalicyloyl)oxy]-6-methylsalicylic acid
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Record name EVERNIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
970
Citations
TKS Ahamed, VK Rajan, K Sabira… - … biology and chemistry, 2019 - Elsevier
In this study, the structural and antioxidant behavior of the three lichen-derived natural compounds such as atranorin (AT), evernic acid (EV) and diffractaic acid (DF) has been …
Number of citations: 32 www.sciencedirect.com
B Gökalsın, NC Sesal - World Journal of Microbiology and Biotechnology, 2016 - Springer
… Such a compound is evernic acid: a secondary metabolite that can be isolated from Evernia … In this study, a lichen secondary metabolite evernic acid was tested for its QSI activity …
Number of citations: 38 link.springer.com
ŞN Kalın, A Altay, H Budak - Journal of Applied Toxicology, 2023 - Wiley Online Library
… findings suggest that evernic acid has the potential to … evernic acid in breast cancer are still unclear. Herein, we investigated the cytotoxic, apoptotic, and migratory effects of evernic acid …
S Lee, YJ Suh, S Yang, DG Hong, A Ishigami… - International Journal of …, 2021 - mdpi.com
… Evernic acid (EA) is a major component of Evernia prunastri and is also an abundant metabolite in Hypogymnia physodes, Ophioparma ventosa, Ramalina species, and others and is …
Number of citations: 25 www.mdpi.com
S Neelakantan, R Padmasani, TR Seshadri - Tetrahedron, 1965 - Elsevier
… desired depsides, viz., lecanoric acid (VI) and evernic acid (VIII) were low. Although DCC was reacting the … The IR spectra of natural and synthetic samples of evernic acid were identical. …
Number of citations: 58 www.sciencedirect.com
GS Stojanović, M Stanković… - Natural Product …, 2014 - journals.sagepub.com
… Three lichen secondary metabolites atranorin (1), evernic acid (2), and usnic acid (3), were … The effect of evernic acid was approximately equal to action of amifostin (23.2% -32.9%). …
Number of citations: 12 journals.sagepub.com
C Fernández-Moriano, PK Divakar, A Crespo… - Food and Chemical …, 2017 - Elsevier
… At the optimal concentrations, pretreatments with evernic acid displayed significant protection against H 2 O 2 -induced cytotoxic damage in both models. It reversed the alterations in …
Number of citations: 40 www.sciencedirect.com
S Rapsch, C Ascaso - Annals of botany, 1985 - academic.oup.com
… Detached leaves of Spinacia oleracea were incubated with evernic acid, the main phenolic … in several of the fracture faces in the evernic acid treated samples and even a decrease in …
Number of citations: 19 academic.oup.com
M Kosanić, N Manojlović, S Janković… - Food and chemical …, 2013 - Elsevier
… furfuraceae and their evernic acid and physodic acid were examined. … As well as, in our experiment the isolated components evernic acid and physodic acid belong phenols also …
Number of citations: 198 www.sciencedirect.com
A Shcherbakova, AA Strömstedt, U Göransson… - World Journal of …, 2021 - Springer
… -NMR spectroscopy and identified as evernic acid. Structural similarity analyses were performed … acid, most notably evernic acid and derivatives thereof. Evernic acid and its derivatives …
Number of citations: 15 link.springer.com

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